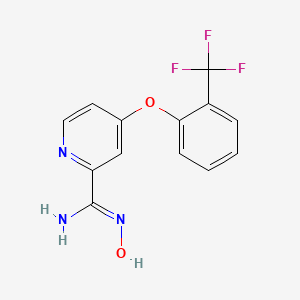

N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine

Description

N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine (CAS: 1219454-22-4) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₀F₃N₃O and a molecular weight of 281.23 g/mol . Key physicochemical properties include a predicted density of 1.38±0.1 g/cm³, boiling point of 410.0±55.0 °C, and a pKa of 5.25±0.69 . The compound features a pyridine core substituted with a trifluoromethylphenoxy group at the 4-position and a hydroxyamidine moiety at the 2-position.

Properties

IUPAC Name |

N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-2-4-11(9)21-8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABMGVQZFAMCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

Starting Material:

The synthesis begins with 4-trifluoromethyl nicotinic acid as the precursor, which is advantageous due to its availability and reactivity profile. The initial step involves oxidation to form a nicotinic acid oxynitride intermediate.

- Catalyst: Sodium tungstate or molybdenum trioxide (0.1–10 mol%).

- Oxidant: Hydrogen peroxide (H₂O₂), molar ratio 1.0:1.2–1.5 relative to nicotinic acid.

- Temperature: 70–100°C, with controlled addition of H₂O₂ at 60–100°C to prevent over-oxidation.

- Solvent: Aqueous medium, facilitating environmentally friendly oxidation.

Outcome:

Formation of 4-trifluoromethyl nicotinic acid oxynitride (intermediate III).

Chlorination and Amination

- Reagent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for regioselective chlorination at the 2- or 4-position of the pyridine ring.

- Conditions: Reflux at 80–120°C, with reaction monitored via TLC or NMR.

- Intermediate (IV) is dissolved in an aprotic solvent such as N,N-dimethylacetamide (DMA).

- Dropwise addition into ammonia water or ammonia in organic solvent to form amide (V).

- Temperature: 0–25°C to control amination rate and selectivity.

| Step | Reagents | Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | — | 80–120°C | Reflux | 85–90 |

| Amination | NH₃ / Organic NH₃ | — | 0–25°C | DMA | 75–85 |

Hofmann Degradation

Objective:

Convert the amide (V) into the corresponding amine (VI) via Hofmann degradation.

- Reagent: Bromine (Br₂) in the presence of sodium hydroxide (NaOH).

- Conditions: Reflux at 80°C, with reaction progress monitored by TLC.

Outcome:

Generation of the primary amine intermediate (VI), which is pivotal for subsequent diazotization.

Diazotization and Fluorination

- Dissolve (VI) in dilute acid (hydrochloric acid or fluoboric acid).

- Add sodium nitrite (NaNO₂) at -10°C to form diazonium salt.

- React diazonium salt with sodium fluoborate or hexafluorophosphoric acid.

- Conditions: Maintain at -10°C to prevent decomposition.

- Reaction: Formation of the fluorinated diazonium salt (VII).

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Diazotization | HCl / Fluoboric acid + NaNO₂ | -10°C | 80–90 |

| Fluorination | NaBF₄ / Hexafluorophosphoric acid | -10°C | 70–85 |

Pyrolysis and Final Purification

- The diazonium salt (VII) undergoes thermal decomposition.

- Conditions: Heating at 90–120°C in an aprotic solvent such as toluene or xylene.

- Purpose: To eliminate nitrogen and form the desired hydroxylamine derivative.

- Distillation or chromatography to isolate pure N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine .

- Final drying under vacuum at below 30°C ensures moisture content below 0.5%.

Data Table Summarizing Key Reaction Parameters

| Step | Starting Material | Reagents | Catalyst | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Trifluoromethyl nicotinic acid | H₂O₂, NaWO₄ / MoO₃ | 0.1–10 mol% | 70–100°C | Water | 85–90 | Oxidation to oxynitride |

| 2 | Intermediate III | POCl₃ / SOCl₂ | — | 80–120°C | Reflux | 85–90 | Chlorination |

| 3 | Intermediate IV | NH₃ / Organic NH₃ | — | 0–25°C | DMA | 75–85 | Amide formation |

| 4 | V | Br₂ / NaOH | — | 80°C | Aqueous | 80–90 | Hofmann degradation |

| 5 | VI | HCl / Fluoboric acid + NaNO₂ | — | -10°C | Aqueous | 80–90 | Diazotization |

| 6 | VII | NaBF₄ / Hexafluorophosphoric acid | — | -10°C | Aqueous | 70–85 | Fluorination |

| 7 | Final | Heat | — | 90–120°C | Toluene / Xylene | — | Pyrolysis and purification |

Research Findings and Notes

- The key to successful synthesis lies in controlling the regioselectivity during chlorination and fluorination steps, which is achieved through precise temperature regulation and choice of reagents.

- Environmentally friendly oxidation using hydrogen peroxide reduces hazardous waste and improves safety.

- The use of aprotic solvents such as DMA and toluene enhances reaction efficiency and product purity.

- The final pyrolysis step must be carefully monitored to prevent decomposition or side reactions, with optimal temperatures around 90–120°C.

- The synthesis route is adaptable for scale-up, with potential modifications to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH has been associated with anti-leukemic effects, particularly in acute myelogenous leukemia (AML). Studies indicate that compounds targeting DHODH can induce differentiation and apoptosis in AML cells, showcasing the compound's potential as a therapeutic agent in cancer treatment .

Case Study: In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that derivatives of this compound exhibit significant antileukemic activity with minimal cytotoxicity to non-cancerous cells. For instance, one study reported a new derivative that showed enhanced potency compared to established DHODH inhibitors like brequinar, providing a promising avenue for further development .

Antiviral Properties

Beyond its anticancer applications, this compound has been investigated for its antiviral properties. The compound's ability to inhibit viral replication through DHODH inhibition suggests it could be effective against various viral infections. The combination of this compound with ENT1/2 blockers has shown to enhance antiviral efficacy, indicating its potential role in treating viral diseases .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications can enhance its biological activity. Variations in the substituents on the pyridine ring and the phenoxy group have been systematically explored to optimize potency and selectivity against target enzymes. These studies are crucial for developing more effective derivatives with improved pharmacokinetic profiles .

Drug Development Insights

This compound belongs to a class of trifluoromethyl-containing drugs that have gained attention for their unique chemical properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design. A review of FDA-approved drugs containing trifluoromethyl groups indicates a growing trend towards incorporating such moieties into new drug candidates .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds can provide valuable insights.

| Compound Name | Structure Features | Primary Application | Potency |

|---|---|---|---|

| Brequinar | DHODH inhibitor | Anticancer | EC50 249 nM |

| MEDS433 | DHODH inhibitor | Anticancer | IC50 1.2 nM |

| This compound | Trifluoromethyl group, pyridine | Antileukemic, antiviral | IC50 7.2 nM |

This table illustrates that while established compounds like brequinar have known applications and potency levels, new derivatives like this compound show promise with competitive efficacy.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

a) N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine (CAS: 1219454-18-8)

- Molecular Formula : C₁₄H₁₂F₃N₃O₂

- Molecular Weight : 311.26 g/mol

- Key Differences: Replaces the phenoxy group with a benzyloxy linker.

- Properties : Higher molecular weight (311.26 vs. 281.23), increased pKa (13.20±0.50 vs. 5.25), and higher predicted boiling point (425.3±55.0 °C vs. 410.0 °C) .

b) N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS: 1092345-03-3)

- Molecular Formula : C₁₄H₇ClF₆N₂O

- Key Differences : Features a carboxamide group and two trifluoromethyl substituents.

Quinoline-Based Derivatives ()

Compounds D6–D12 in share hydroxyamidine or benzamide moieties but incorporate quinoline cores instead of pyridine. For example:

- D7: N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide Structural Contrast: Quinoline core with a piperazine linker and trifluoromethylphenyl group. Impact: The extended aromatic system (quinoline) may enhance π-π stacking interactions but reduce solubility compared to pyridine-based analogs .

N-Hydroxybenzamide Derivatives ()

Compounds 2d–3l in –4 feature diverse substituents on benzamide scaffolds. Key comparisons:

- 3b: N-Hydroxy-4-{[(2-chlorophenylcarbamoylmethyl)amino]methyl}benzamide Melting Point: 160–162°C (vs. Substituent Effect: Chlorine’s electron-withdrawing nature increases melting points compared to methoxy-substituted analogs (e.g., 3e: 156–157°C) .

- 3h: N-Hydroxy-4-{[(4-methoxybenzylcarbamoylmethyl)amino]methyl}benzamide Solubility: Methoxy groups may improve aqueous solubility relative to trifluoromethyl derivatives .

Substituent Effects on Physicochemical Properties

Spectral Data Comparison (¹H NMR)

Key Findings and Implications

Structural Flexibility: Pyridine-based compounds (target and CAS 1219454-18-8) exhibit lower molecular weights and simpler synthesis compared to quinoline derivatives .

Substituent Impact : Trifluoromethyl groups enhance lipophilicity but reduce solubility relative to methoxy or chlorophenyl groups .

Acidity : The target’s pKa (5.25) suggests moderate acidity, suitable for protonation under physiological conditions, unlike the higher pKa (13.20) of its benzyloxy analog .

Biological Activity

N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a hydroxyl group and a trifluoromethylphenoxy moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a common feature in drug design.

Biological Activity

The biological activity of this compound has been investigated in several studies:

- Inhibition Studies : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar scaffolds have shown significant inhibition against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

- Antileukemic Activity : In vitro assays demonstrated that related compounds exhibit potent antileukemic properties, particularly against acute myelogenous leukemia (AML) cell lines. The mechanism involves inducing differentiation and apoptosis in cancer cells, suggesting that this compound may have similar effects .

- Low Cytotoxicity : Notably, these compounds often display low cytotoxicity towards non-cancerous cells, highlighting their potential as targeted therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on AML Cells : A study examined the effects of this compound on THP1 cells (a human monocytic leukemia cell line) and found that it significantly reduced cell viability at low concentrations (EC50 values in the nanomolar range), indicating a strong therapeutic potential against AML .

- Combination Therapies : Research also explored the synergistic effects when combined with other agents like dipyridamole, enhancing the overall efficacy against AML cells while maintaining low toxicity levels .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Inhibition Concentration (IC50) | 1.2 nM (similar compounds) |

| EC50 on THP1 cells | 74 nM |

| Cytotoxicity (non-AML cells) | Low |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.